molecular formula C8H16N2O2 B066066 1-(1,3-Dioxolan-4-ylmethyl)piperazine CAS No. 164331-63-9

1-(1,3-Dioxolan-4-ylmethyl)piperazine

Cat. No.: B066066
CAS No.: 164331-63-9
M. Wt: 172.22 g/mol
InChI Key: PNHUKNNXWPVYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dioxolan-4-ylmethyl)piperazine is a piperazine derivative featuring a 1,3-dioxolane ring attached via a methyl group to the piperazine nitrogen. The 1,3-dioxolane moiety is a five-membered oxygen-containing heterocycle, which confers unique electronic and steric properties. This structural motif may enhance solubility and metabolic stability compared to purely aromatic substituents, making it relevant for pharmaceutical and chemical applications.

Properties

CAS No.

164331-63-9

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

1-(1,3-dioxolan-4-ylmethyl)piperazine

InChI

InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)5-8-6-11-7-12-8/h8-9H,1-7H2

InChI Key

PNHUKNNXWPVYPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2COCO2

Canonical SMILES

C1CN(CCN1)CC2COCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Key Observations:
  • Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., chlorophenyl, methoxyphenyl) enhance receptor binding but may reduce solubility. The dioxolane group’s oxygen atoms could improve hydrophilicity, favoring blood-brain barrier penetration .
  • Cytotoxicity : Bulky substituents (e.g., 4-chlorobenzhydryl) improve anticancer activity but may increase metabolic instability .
  • Receptor Selectivity : Electron-withdrawing groups (e.g., -CF₃) enhance 5-HT₁B selectivity, while methoxy groups favor dopamine D2 binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Compound logP (Predicted) Water Solubility Metabolic Stability Key Applications
1-(4-Chlorobenzhydryl)piperazine ~3.5 Low Moderate Anticancer agents
1-(2-Methoxyphenyl)piperazine ~2.8 Moderate High Antibacterial, CNS drugs
1-(3-Chloro-4-fluorophenyl)methylpiperazine ~2.9 Moderate High Kinase inhibitors
Target Compound ~1.5 (Estimated) High High (predicted) CNS therapeutics, chelators
Key Insights:
  • logP : The dioxolane group likely reduces logP compared to aryl substituents, improving aqueous solubility.
  • Applications: Piperazine derivatives with polar substituents are explored as organocatalysts, chelators, and neuroactive agents .

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